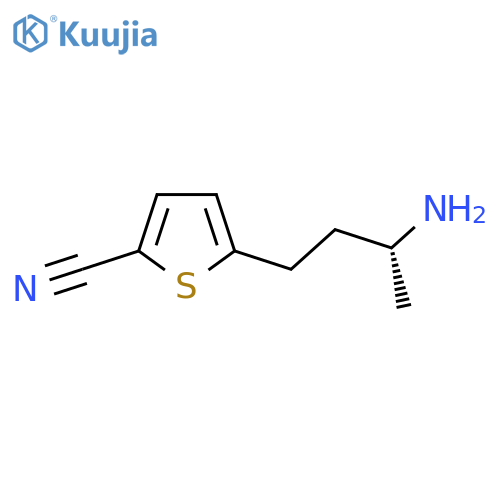

Cas no 2227891-22-5 (5-(3R)-3-aminobutylthiophene-2-carbonitrile)

5-(3R)-3-aminobutylthiophene-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(3R)-3-aminobutylthiophene-2-carbonitrile

- EN300-1749836

- 2227891-22-5

- 5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile

-

- インチ: 1S/C9H12N2S/c1-7(11)2-3-8-4-5-9(6-10)12-8/h4-5,7H,2-3,11H2,1H3/t7-/m1/s1

- InChIKey: ARZWIHLNDSFASF-SSDOTTSWSA-N

- ほほえんだ: S1C(C#N)=CC=C1CC[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 180.07211956g/mol

- どういたいしつりょう: 180.07211956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 78Ų

5-(3R)-3-aminobutylthiophene-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1749836-1.0g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 1g |

$2101.0 | 2023-06-03 | ||

| Enamine | EN300-1749836-0.05g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 0.05g |

$1764.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-0.25g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 0.25g |

$1933.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-0.1g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 0.1g |

$1849.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-2.5g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 2.5g |

$4117.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-10.0g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 10g |

$9032.0 | 2023-06-03 | ||

| Enamine | EN300-1749836-0.5g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 0.5g |

$2017.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-1g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 1g |

$2101.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-10g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 10g |

$9032.0 | 2023-09-20 | ||

| Enamine | EN300-1749836-5.0g |

5-[(3R)-3-aminobutyl]thiophene-2-carbonitrile |

2227891-22-5 | 5g |

$6092.0 | 2023-06-03 |

5-(3R)-3-aminobutylthiophene-2-carbonitrile 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

5-(3R)-3-aminobutylthiophene-2-carbonitrileに関する追加情報

Research Briefing on 5-(3R)-3-aminobutylthiophene-2-carbonitrile (CAS: 2227891-22-5)

In recent years, the compound 5-(3R)-3-aminobutylthiophene-2-carbonitrile (CAS: 2227891-22-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-carbonitrile scaffold and chiral aminobutyl side chain, has shown promising potential as a versatile intermediate in drug discovery and development. Its structural features make it an attractive candidate for the synthesis of novel bioactive compounds targeting various diseases, including neurological disorders, infectious diseases, and cancer.

Recent studies have focused on elucidating the pharmacological properties and synthetic applications of 5-(3R)-3-aminobutylthiophene-2-carbonitrile. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key building block in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that derivatives of this compound exhibit high binding affinity and selectivity for specific protein targets, making them valuable tools for therapeutic intervention. Additionally, the chiral center at the 3-position of the aminobutyl chain was found to significantly influence the compound's biological activity, underscoring the importance of stereochemistry in drug design.

Another notable advancement involves the use of 5-(3R)-3-aminobutylthiophene-2-carbonitrile in the synthesis of kinase inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of a series of potent and selective kinase inhibitors derived from this compound. The inhibitors demonstrated nanomolar activity against several clinically relevant kinases, with favorable pharmacokinetic profiles. These findings suggest that 5-(3R)-3-aminobutylthiophene-2-carbonitrile could serve as a valuable scaffold for the design of next-generation kinase-targeted therapies.

In addition to its therapeutic potential, recent investigations have explored the compound's utility in chemical biology. A 2024 study in ACS Chemical Biology described the incorporation of 5-(3R)-3-aminobutylthiophene-2-carbonitrile into fluorescent probes for real-time imaging of enzymatic activity in live cells. The probes exhibited excellent photostability and sensitivity, enabling researchers to monitor dynamic biochemical processes with high spatial and temporal resolution. This application highlights the compound's versatility beyond traditional drug discovery.

Despite these promising developments, challenges remain in the optimization of 5-(3R)-3-aminobutylthiophene-2-carbonitrile-based compounds. Issues such as metabolic stability, solubility, and off-target effects need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5-(3R)-3-aminobutylthiophene-2-carbonitrile (CAS: 2227891-22-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a valuable tool for drug discovery and development. Continued exploration of its pharmacological properties and synthetic potential is likely to yield novel therapeutic agents and chemical probes, further advancing the field of biomedicine.

2227891-22-5 (5-(3R)-3-aminobutylthiophene-2-carbonitrile) 関連製品

- 98709-76-3(Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)

- 100330-50-5(Methyl 3-oxohept-6-ynoate)

- 2648998-99-4(3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole)

- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)

- 2141455-42-5(3-formamido-3-(1-methylcyclopropyl)propanoic acid)

- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)

- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)

- 1704741-11-6(AZ-PFKFB3-67)